7-(3-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile
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Overview
Description
7-(3-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitrophenyl group and the thiazolopyrimidine core imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 7-(3-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under microwave irradiation . This method is advantageous due to its high yield, reduced reaction time, and environmentally friendly conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazolopyrimidine core can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of different isomeric products.
Scientific Research Applications
7-(3-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an antitumor agent due to its cytotoxicity against various cancer cell lines.
Antimicrobial Activity: The compound exhibits antimicrobial properties against a range of gram-positive and gram-negative bacteria.
Green Chemistry: Its synthesis using microwave-assisted methods aligns with green chemistry principles, making it an attractive candidate for sustainable chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes . The nitrophenyl group plays a crucial role in enhancing its biological activity by facilitating its binding to target molecules.
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives such as:
5-oxo-3,7-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile: Known for its antimicrobial activity.
2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines: These compounds have shown significant antitumor activity.
Triazolo[4,3-a]pyrimidines: These compounds are structurally similar and have been studied for their antiproliferative activity.
The uniqueness of 7-(3-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8N4O3S |
---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
7-(3-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C13H8N4O3S/c14-7-10-11(8-2-1-3-9(6-8)17(19)20)15-13-16(12(10)18)4-5-21-13/h1-3,6H,4-5H2 |
InChI Key |
XLOGJOFBSDHENQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(C(=O)N21)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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